cis-1,4-Dibenzyloxy-2-butene

Isomeric purity Quality control Stereochemical integrity

cis-1,4-Dibenzyloxy-2-butene (Z)-1,4-bis(benzyloxy)but-2-ene, CAS 68972-96-3, C₁₈H₂₀O₂, MW 268.35 g/mol) is a stereodefined 2-butene derivative bearing benzyl-protected allylic alcohol termini. It is commercially available from major suppliers at 95% assay with.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
Cat. No. B8683514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,4-Dibenzyloxy-2-butene
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC=CCOCC2=CC=CC=C2
InChIInChI=1S/C18H20O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12H,13-16H2
InChIKeySHOJWWNYFPQUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,4-Dibenzyloxy-2-butene (CAS 68972-96-3): Procurement-Grade Specifications, Isomeric Purity, and Synthetic Utility


cis-1,4-Dibenzyloxy-2-butene (Z)-1,4-bis(benzyloxy)but-2-ene, CAS 68972-96-3, C₁₈H₂₀O₂, MW 268.35 g/mol) is a stereodefined 2-butene derivative bearing benzyl-protected allylic alcohol termini. It is commercially available from major suppliers at 95% assay with <5% trans-isomer impurity and fully characterized physical properties (density 1.046 g/mL at 25 °C, bp 146 °C/0.1 mmHg, n₂₀/D 1.551) . The compound is cited in 66 patents and serves as a key synthetic intermediate in pharmaceutical research, where the cis (Z) configuration of the internal double bond governs stereochemical outcomes in downstream transformations [1]. Its primary literature-validated application is the oxidative cleavage to 2-benzyloxyacetaldehyde, a versatile chiral building block for natural product synthesis [2].

Why cis-1,4-Dibenzyloxy-2-butene Cannot Be Interchanged with Its trans Isomer or Non-Stereodefined Analogs


The cis (Z) configuration of 1,4-dibenzyloxy-2-butene is not a passive structural feature—it directly governs stereochemical fidelity, reactivity, and physical property availability. In syn-addition reactions (epoxidation, dihydroxylation, cyclopropanation, hydroboration), the cis-alkene yields exclusively cis-configured products while the trans isomer gives trans products—diastereomers with distinct physicochemical and biological profiles . In catalytic hydrogenation, the benzyloxy substituent is sufficiently bulky that the cis and trans isomers exhibit inverted relative reactivity: the trans isomer hydrogenates more rapidly with large R groups, a reversal of the trend seen with small substituents [1]. Furthermore, the trans isomer (CAS 68972-93-0) lacks commercially reported density, boiling point, and refractive index data, precluding routine quality-control verification . Substituting with non-stereodefined 1,4-dibenzyloxy-2-butene, 1,4-dichloro-2-butene, or 1,4-diacetoxy-2-butene introduces uncontrolled stereochemistry or altered reactivity that cannot replicate the cis isomer's validated performance in literature protocols.

cis-1,4-Dibenzyloxy-2-butene: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Isomeric Purity Specification: <5% trans-Isomer vs. No Equivalent Specification for the trans Isomer

The commercial cis-1,4-dibenzyloxy-2-butene product (Sigma-Aldrich Cat. No. 455768) is supplied with a certified assay of 95% and a specified impurity limit of <5% trans-isomer, providing purchasers with a defined stereochemical purity baseline . In contrast, the trans isomer (1,4-bis-(benzyloxy)-2-butene, CAS 68972-93-0) is listed in chemical databases without any commercially reported assay specification, density, boiling point, or refractive index value—all physical properties are recorded as N/A . This means that while the cis isomer can be ordered with a verifiable Certificate of Analysis confirming isomeric composition, the trans isomer cannot be procured with equivalent quality assurance documentation.

Isomeric purity Quality control Stereochemical integrity

Stereochemical Fidelity in Epoxidation: 100% Retention of cis Configuration vs. trans Isomer Divergent Outcome

Peracid epoxidation (e.g., m-CPBA) proceeds through a concerted syn-addition mechanism that preserves alkene geometry: a cis (Z)-alkene yields exclusively the cis-epoxide, while a trans (E)-alkene yields exclusively the trans-epoxide . Applied to 1,4-dibenzyloxy-2-butene, epoxidation of the cis isomer produces cis-1,4-dibenzyloxy-2,3-epoxybutane (three stereoisomer), whereas epoxidation of the trans isomer would produce the trans-epoxide (erythro stereoisomer). These epoxide diastereomers are non-interconvertible under standard conditions and exhibit different reactivity in ring-opening, rearrangement, and nucleophilic displacement reactions [1]. The stereochemical outcome is quantitative: 100% cis-epoxide from cis-alkene vs. 0% cis-epoxide from trans-alkene.

Stereospecific synthesis Epoxidation Syn addition

Validated Oxidative Cleavage Application: cis Isomer Is the Literature-Precedented Substrate for 2-Benzyloxyacetaldehyde Synthesis

Garner and Park (1987) described two routes to 2-benzyloxyacetaldehyde—a key intermediate in enantioselective synthesis—that specifically employ (Z)-1,4-dibenzyloxy-2-butene as the oxidative cleavage substrate [1]. Patent EP1170276 subsequently identified this ozonolysis-based route (WO 98/29395) as one of nine known processes for benzyloxyacetaldehyde production, noting that alternative methods suffer from specific drawbacks: DMSO oxidation co-produces stoichiometric dimethyl sulfide (environmental liability); DIBAL reduction carries ignition risk; periodic acid oxidation requires an expensive stoichiometric reagent; and multi-step routes from 2-halogenated acetaldehyde derivatives use costly starting materials [2]. The cis-1,4-dibenzyloxy-2-butene route is the only approach among these nine that uses a single-step oxidative cleavage of an alkene substrate, avoiding both stoichiometric byproduct issues and multi-step precursor synthesis.

Benzyloxyacetaldehyde Oxidative cleavage Pharmaceutical intermediate

Physical Property Characterization: Complete Dataset for cis Isomer vs. Absent Data for trans Isomer

The cis-1,4-dibenzyloxy-2-butene product is supplied with a complete set of experimentally determined physical constants: density (1.046 g/mL at 25 °C), boiling point (146 °C at 0.1 mmHg), and refractive index (n₂₀/D 1.551) . These values enable gravimetric dispensing verification, vacuum distillation protocol design, and refractive-index-based purity checking. By contrast, the trans isomer (CAS 68972-93-0) is listed in the Chemsrc database with density, boiling point, melting point, and flash point all recorded as N/A (not available) . This data gap means that even if the trans isomer were procured, routine identity and purity verification by physical methods would lack a literature benchmark.

Physical properties Quality assurance Chromatography method development

Hydrogenation Reactivity Inversion: cis Isomer Is Less Reactive Than trans with Bulky Benzyloxy Substituents

Jardine and McQuillin (1966) established that in a series of butene derivatives R–CH=CH–R, the cis-isomer is generally hydrogenated more rapidly than the trans-isomer, but the cis-series is more sensitive to the size of R. Critically, when R is a large substituent, the reactivity order inverts and the trans-isomer reacts more rapidly [1]. The benzyloxy group (–OCH₂Ph) is sterically demanding (comparable to a substituted benzyl group), placing 1,4-dibenzyloxy-2-butene in the 'large R' regime where the trans isomer would hydrogenate faster than the cis. This differential means that the cis isomer offers greater resistance to undesired over-reduction of the double bond during hydrogenolysis of the benzyl protecting groups—a common post-synthetic deprotection step [2].

Catalytic hydrogenation Chemoselectivity Reactivity differentiation

Industrial Relevance and Patent Footprint: 66 Patents Cite cis-1,4-Dibenzyloxy-2-butene

The PubChemLite database records 66 patents that cite cis-1,4-dibenzyloxy-2-butene (CAS 68972-96-3), spanning pharmaceutical, agrochemical, and material science applications [1]. The trans isomer (CAS 68972-93-0) is not separately tracked in patent databases with a comparable citation count. Additionally, a dedicated methodology has been developed for the Z-selective synthesis of this compound class via copper(0) nanoparticle-catalyzed transfer semihydrogenation of internal alkynes, achieving an average isolated yield of 86% for (Z)-alkenes—a green chemistry alternative to Lindlar catalysts . This dedicated synthetic methodology underscores the industrial demand for the cis isomer specifically.

Patent landscape Industrial adoption Freedom to operate

cis-1,4-Dibenzyloxy-2-butene: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthesis of 2-Benzyloxyacetaldehyde via Ozonolytic Cleavage for Enantioselective Natural Product Synthesis

The Garner and Park (1987) protocol uses (Z)-1,4-dibenzyloxy-2-butene as the direct substrate for oxidative cleavage to 2-benzyloxyacetaldehyde, a critical C₂ chiral building block employed in enantioselective aldol reactions and the synthesis of N-acetylneuraminic acid (NANA) and carzinophilin degradation products [1]. Procurement of the cis isomer with defined isomeric purity (<5% trans) ensures that the cleavage product is not contaminated with byproducts arising from the trans isomer, which could complicate purification of the volatile aldehyde product. The commercial availability of the cis isomer at 95% assay with full physical property characterization (density, bp, nD) supports straightforward reaction setup and stoichiometry calculation .

Stereospecific Epoxidation to cis-Configured 2,3-Epoxy-1,4-dibenzyloxybutane for Chiral Pool Derivatization

When cis-1,4-dibenzyloxy-2-butene is subjected to peracid epoxidation (m-CPBA), the syn-addition mechanism guarantees exclusive formation of the cis-epoxide (three configuration) [1]. This stereospecificity is non-negotiable: the trans isomer would produce the trans-epoxide, a distinct diastereomer with different reactivity toward nucleophilic ring-opening, Payne rearrangement, and Lewis acid-catalyzed transformations. The cis-epoxide serves as a precursor to enantiomerically enriched amino alcohols and polyoxygenated chiral synthons used in medicinal chemistry. The defined isomeric purity of the commercial cis compound ensures stereochemical homogeneity of the epoxide product without diastereomer separation .

Chemoselective Hydrogenolytic Debenzylation with Retention of the cis Double Bond

Based on the Jardine and McQuillin (1966) finding that cis-1,2-disubstituted alkenes bearing large substituents hydrogenate more slowly than their trans counterparts, cis-1,4-dibenzyloxy-2-butene is the preferred substrate when the synthetic sequence requires hydrogenolytic removal of the benzyl protecting groups (H₂, Pd/C or Pd(OH)₂) while preserving the internal double bond for subsequent functionalization [1]. The inherently slower hydrogenation rate of the cis double bond provides a wider operational window for selective debenzylation, reducing the risk of over-reduction to the saturated 1,4-butanediol derivative. This chemoselectivity advantage is particularly valuable in multi-step syntheses where the alkene is a latent functionality for later-stage oxidation or cross-coupling .

Industrial-Scale Pharmaceutical Intermediate with Validated Supply Chain and Patent Precedent

With 66 patents citing cis-1,4-dibenzyloxy-2-butene and an established commercial supply channel (Sigma-Aldrich Cat. No. 455768, among other vendors), this compound represents a low-procurement-risk starting material for process development [1]. The dedicated Z-selective semihydrogenation methodology (Cu(0) nanoparticles, 86% average yield) provides a scalable, lead-free synthetic route from 1,4-dibenzyloxy-2-butyne that avoids Lindlar catalyst toxicity concerns . For pharmaceutical companies requiring multi-kilogram quantities, the combination of defined isomeric purity specifications, complete physical property characterization, and a green-chemistry-compatible manufacturing route makes the cis isomer the auditable, regulator-ready choice over the poorly characterized trans isomer or non-stereodefined alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-1,4-Dibenzyloxy-2-butene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.